N-(4-amino-3-methylphenyl)-3-chlorobenzamide
Description
Properties
IUPAC Name |
N-(4-amino-3-methylphenyl)-3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-7-12(5-6-13(9)16)17-14(18)10-3-2-4-11(15)8-10/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPDWGIAGIYWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 3-nitro-4-chlorobenzoic Acid Derivative
The initial step involves synthesizing a key intermediate, 3-nitro-4-chlorobenzoic acid, which is commonly prepared through nitration of 4-chlorobenzoic acid under controlled conditions to ensure regioselectivity. This step is well-documented in patent CN105936625A, where nitration is performed using a mixture of nitric acid and sulfuric acid, followed by purification.
Step 2: Conversion to Benzotriazole Ester
The 3-nitro-4-chlorobenzoic acid is then converted into its benzotriazole ester using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. This esterification occurs in dichloromethane at room temperature over 2-3 hours, facilitating subsequent amidation. The process is detailed in patent CN105936625A and offers high efficiency with minimal side reactions.
Step 3: Amidation with 3-chloro-2-methyl aniline
The benzotriazole ester reacts with 3-chloro-2-methyl aniline (or similar substituted aniline) via nucleophilic attack, forming the corresponding amide. This step is performed at ambient temperature with slow addition to control the reaction rate, typically over 3-5 hours, monitored by thin-layer chromatography (TLC).
Step 4: Reduction of Nitro Group to Amine
The nitro group on the aromatic ring is reduced to an amino group using zinc powder in the presence of sodium hydroxide, under controlled temperature (70-80°C). The reduction process is efficient, yielding the amino derivative with a reported yield exceeding 95%. This step is crucial for obtaining the target compound.
Step 5: Purification and Isolation
The crude product is purified through extraction, chromatography, and recrystallization, resulting in high-purity N-(4-amino-3-methylphenyl)-3-chlorobenzamide.
Alternative Route: Catalytic Hydrogenation
An alternative approach involves directly hydrogenating a nitro precursor, such as N-(4-chlorophenyl)-3-nitrobenzamide, in the presence of a palladium or Raney nickel catalyst under hydrogen atmosphere. This method, as described in chemical literature, offers a straightforward reduction step, often performed in ethanol or methanol at 20-40°C, with yields typically above 90%.
Key Data and Comparative Analysis
| Method | Raw Materials | Key Reagents | Conditions | Yield | Advantages | References |
|---|---|---|---|---|---|---|
| Nitro reduction + amidation | 3-nitro-4-chlorobenzoic acid, 3-chloro-2-methyl aniline | DIC, HOBt, Zn, NaOH | Room temp to 80°C | >95% | High yield, operational simplicity | CN105936625A |
| Catalytic hydrogenation | N-(4-chlorophenyl)-3-nitrobenzamide | Pd/C or Raney Ni | 20-40°C, H2 atmosphere | >90% | Direct reduction, fewer steps | Literature |
Research Findings and Optimization Strategies
- Reaction Efficiency: The use of benzotriazole esters significantly improves amidation efficiency, reducing reaction times and increasing yields.
- Catalyst Selection: Palladium catalysts provide cleaner reductions with minimal over-reduction, while zinc reduction is cost-effective and scalable.
- Solvent Choice: Dichloromethane and ethanol are preferred solvents for their inertness and ease of removal.
- Temperature Control: Maintaining optimal temperatures (20-80°C) prevents side reactions and ensures high selectivity.
Notes on Process Optimization
- Purity of Raw Materials: High-purity starting materials reduce impurities and improve overall yield.
- Reaction Monitoring: TLC and HPLC are essential for tracking reaction progress and ensuring completion.
- Environmental and Safety Considerations: Use of less hazardous reagents and solvents, along with proper waste management, is recommended for industrial scale-up.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-3-methylphenyl)-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Hydroxyl or alkoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(4-amino-3-methylphenyl)-3-chlorobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications, making it a versatile building block in organic synthesis.
Biological Applications
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Investigated for its efficacy against various bacterial strains. Preliminary studies suggest it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound has been evaluated for its potential to inhibit cancer cell growth, particularly in human breast cancer cells (MCF-7). Studies have shown a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Pharmacological Targets : this compound interacts with specific biological targets, including the aryl hydrocarbon receptor (AhR), leading to the activation of cytochrome P450 enzymes involved in drug metabolism and detoxification processes.
Medical Research
The compound is being explored as a potential drug candidate due to its ability to modulate biological pathways linked to disease states. Its interactions with the AhR suggest implications in pharmacokinetics and toxicology, warranting further investigation into its safety and efficacy profiles.
Industrial Applications
In industry, this compound is utilized in the development of new materials and chemical processes. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.
Case Studies
Here are notable case studies highlighting the compound's effectiveness in various applications:
| Study Type | Objective | Findings | Year |
|---|---|---|---|
| Antimicrobial Activity | Assess efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 breast cancer cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |
| Pharmacokinetics Study | Investigate metabolic pathways | Activation of CYP1A1 suggests extensive metabolic transformation | 2025 |
Mechanism of Action
The mechanism of action of N-(4-amino-3-methylphenyl)-3-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Position and Electronic Effects: Electron-donating groups (e.g., -NH₂) enhance target affinity but may reduce metabolic stability.
Role of Heterocycles :
- Benzimidazole and benzothiazole rings significantly boost neuroprotective activity, though solubility remains a challenge .
Synthetic Challenges: Bulky substituents (e.g., pyrimidinone derivatives) often lead to lower yields, necessitating optimized coupling strategies .
Biological Activity
N-(4-amino-3-methylphenyl)-3-chlorobenzamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino group at the para position on the aniline ring.
- Chloro group at the meta position relative to the amide bond.
- Methyl group at the ortho position relative to the amino group.
These substitutions contribute to its distinct chemical reactivity and biological properties, particularly in relation to its interaction with specific biological targets.
The primary mechanism of action for this compound involves its interaction with the aryl hydrocarbon receptor (AhR) . This receptor plays a crucial role in mediating the effects of various environmental toxins and endogenous compounds. The compound activates AhR, leading to the induction of cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of xenobiotics. This activation can result in various biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects or toxicity depending on the context.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors. The compound's potential efficacy can be attributed to its ability to modulate pathways associated with cell growth and apoptosis .
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activity, particularly against kinases involved in cancer progression. For example, studies on related compounds have shown that they can inhibit IκB kinase β, a target relevant for treating inflammatory diseases and certain cancers . This suggests that this compound may possess similar inhibitory properties.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits proliferation in human cancer cell lines. For example:
- IC50 values for related compounds against leukemia cell lines were reported as low as 0.94 µM, indicating potent activity .
- The compound's mechanism includes disrupting cellular signaling pathways essential for tumor growth.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests extensive metabolic transformation upon administration. Activation of CYP1A1 implies that the compound may undergo significant biotransformation, affecting its bioavailability and efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-amino-3-methylphenyl)-3-chlorobenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via coupling reactions using either direct acylation or carbodiimide-mediated methods. For example:
- Direct acylation : Reacting 3-chloroaniline derivatives with benzoyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Yields (~74%) depend on stoichiometric control and reaction time .
- Coupling reagents : Using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) improves purity by reducing side reactions. Solvent choice (e.g., DMF or THF) and temperature (25–60°C) are critical for activating the carboxyl group .
- Key variables : Base selection affects reaction efficiency, while post-synthesis purification (e.g., column chromatography) ensures high purity for downstream applications.
Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks should be analyzed?
- Methodological Answer :
- IR spectroscopy : Identify amide C=O stretches (~1675 cm⁻¹) and N–H vibrations (~3290–3055 cm⁻¹) to confirm the benzamide core .
- ¹H/¹³C NMR : Look for aromatic protons (δ 7.5–8.0 ppm for chlorophenyl) and amide NH signals (δ ~10.0 ppm). Substituent positions (e.g., methyl groups) appear as singlets or doublets in the δ 2.0–2.5 ppm range .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the molecular ion matches theoretical values (e.g., m/z 246.69) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectral data and theoretical predictions for this compound?
- Methodological Answer :
- Step 1 : Verify reaction conditions (e.g., solvent polarity, temperature) that may alter tautomeric forms or hydrogen bonding, affecting NMR/IR peak positions .
- Step 2 : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, especially in aromatic regions with multiple substituents .
- Step 3 : Cross-validate with computational methods (e.g., DFT calculations) to model expected spectra and identify conformational outliers .
Q. What strategies are effective in analyzing the compound's crystal structure using X-ray diffraction, and how do solvent choices affect crystallization?
- Methodological Answer :
- Crystallization : Slow evaporation of polar solvents (e.g., MeOH or EtOH) promotes single-crystal growth. Solvent polarity influences packing motifs; for example, hydrogen-bonded dimers form in DMSO .
- Data collection : Use MoKα radiation (λ = 0.71073 Å) for high-resolution data. Refinement with SHELXTL or similar software accounts for anisotropic displacement parameters .
- Troubleshooting : If twinning occurs, test alternative solvents (e.g., acetonitrile) or use seeding techniques to control nucleation .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?
- Methodological Answer :
- Derivative synthesis : Modify substituents (e.g., chlorine position, amino group alkylation) and compare activities using standardized assays (e.g., IC50 for enzyme inhibition) .
- Biological assays :
- Anticancer activity : Test against cell lines (e.g., T47D breast cancer) with 5-fluorouracil as a positive control .
- Enzyme interactions : Use fluorescence quenching or SPR to measure binding constants (Kd) for targets like tubulin .
- Data analysis : Compare substituent effects using tables (e.g., IC50 values for chlorine vs. methoxy analogs) to identify pharmacophores .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results between in vitro and computational docking studies?
- Methodological Answer :
- Re-evaluate assay conditions : Check pH (optimal range: 5–7) and temperature (25–37°C), as small changes can alter protein-ligand interactions .
- Validate docking models : Use crystal structures (e.g., PDB entries) to ensure binding site accuracy. Adjust force fields (e.g., AMBER vs. CHARMM) to better match experimental conditions .
- Combine techniques : Supplement docking with MD simulations to account for protein flexibility and solvation effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
